molecular formula C9H10O3 B13990660 2-(1,3-Benzodioxol-4-yl)ethanol CAS No. 214217-67-1

2-(1,3-Benzodioxol-4-yl)ethanol

Cat. No.: B13990660
CAS No.: 214217-67-1
M. Wt: 166.17 g/mol
InChI Key: XIQOSLLVIUHHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-4-yl)ethanol is an organic compound that features a benzodioxole ring attached to an ethanol group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The benzodioxole ring is a common motif in many natural and synthetic compounds, often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Benzodioxol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (70-75°C) to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactions or the use of catalytic systems to enhance yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.

    Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but with the ethanol group attached at a different position on the benzodioxole ring.

    1,3-Benzodioxole-5-ethanol: Another positional isomer with different chemical properties.

    3,4-Methylenedioxyphenethylamine: A compound with a similar benzodioxole ring but different functional groups.

Uniqueness

2-(1,3-Benzodioxol-4-yl)ethanol is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

CAS No.

214217-67-1

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(1,3-benzodioxol-4-yl)ethanol

InChI

InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2

InChI Key

XIQOSLLVIUHHOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCO

Origin of Product

United States

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